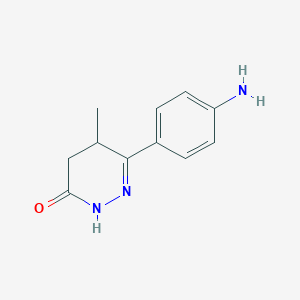

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

Description

Properties

IUPAC Name |

3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRFHZLKNYRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957950 | |

| Record name | 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36725-28-7 | |

| Record name | Ici 109,081 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036725287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a key intermediate in the preparation of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, with the CAS Number 36725-28-7, is a heterocyclic organic compound belonging to the pyridazinone class. Its chemical formula is C₁₁H₁₃N₃O, and it has a molecular weight of 203.24 g/mol .[1] This compound serves as a crucial building block in the synthesis of more complex molecules, most notably as a precursor to the cardiotonic agent Levosimendan.[1][] Levosimendan is a calcium sensitizer and a potassium channel opener, which improves cardiac contractility and induces vasodilation, making it effective in the treatment of acute heart failure.[3][4][5] The synthesis and characterization of the title compound are therefore of significant interest to the pharmaceutical industry.

Synthesis

A likely synthetic pathway involves the Friedel-Crafts acylation of a protected aniline, such as acetanilide, with methylsuccinic anhydride to form an intermediate β-(4-acetamidobenzoyl)propionic acid. This intermediate is then subjected to deprotection and cyclization with hydrazine hydrate to yield the final product. An alternative approach could involve the nitration of a precursor, followed by reduction of the nitro group to the amine.

Logical Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. This protocol is based on general procedures for similar compounds and should be adapted and optimized as necessary.

Step 1: Synthesis of β-(4-Acetamidobenzoyl)propionic Acid

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add acetanilide (1 equivalent) and a suitable solvent (e.g., nitrobenzene or dichloromethane).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in portions while maintaining the temperature below 10 °C.

-

Once the addition is complete, add methylsuccinic anhydride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid.

-

The resulting precipitate, β-(4-acetamidobenzoyl)propionic acid, is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

-

In a round-bottom flask, dissolve the β-(4-acetamidobenzoyl)propionic acid (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours to effect the deprotection of the acetyl group.

-

After cooling, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

-

To the resulting solution of the deprotected keto acid, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The structure and purity of the synthesized 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can be confirmed using various analytical techniques.

Physical Properties

| Property | Value | Reference |

| CAS Number | 36725-28-7 | [1] |

| Molecular Formula | C₁₁H₁₃N₃O | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | Pale yellow to light brown solid | [6] |

| Purity | >97% | [1] |

Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the aminophenyl group, the protons of the dihydropyridazinone ring, and the methyl group protons. The aromatic protons would likely appear as two doublets in the range of δ 6.5-7.5 ppm. The protons on the chiral center and the adjacent methylene group of the pyridazinone ring would exhibit complex splitting patterns, likely in the δ 2.0-3.5 ppm region. The methyl group protons would appear as a doublet in the upfield region, around δ 1.0-1.5 ppm. The amine and amide protons would show broad singlets that are exchangeable with D₂O.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data: The ¹³C NMR spectrum should display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the pyridazinone ring would be observed in the downfield region, typically around δ 170-180 ppm. The aromatic carbons would appear in the range of δ 110-150 ppm. The carbons of the dihydropyridazinone ring and the methyl group would be found in the upfield region.

Expected IR (Infrared) Spectroscopy Data: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the primary amine and the amide. A strong absorption around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the pyridazinone ring. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2800-3100 cm⁻¹.

Expected MS (Mass Spectrometry) Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.24). Fragmentation patterns would be consistent with the structure, likely showing losses of small molecules such as CO, NH₃, or parts of the pyridazinone ring.

Biological Context and Signaling Pathway

As previously mentioned, 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a key intermediate in the synthesis of Levosimendan.[] Levosimendan exerts its therapeutic effects through a dual mechanism of action: calcium sensitization of cardiac troponins and opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[3][4][5]

The following diagram illustrates the signaling pathway of Levosimendan.

In cardiomyocytes, Levosimendan binds to cardiac troponin C in a calcium-dependent manner.[3][5] This binding sensitizes the myofilaments to calcium, enhancing the interaction between actin and myosin without significantly increasing intracellular calcium concentrations.[4] The result is an increase in myocardial contractility.[4] In vascular smooth muscle cells, Levosimendan opens ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane and subsequent vasodilation.[3][4] This dual action improves cardiac output and reduces both preload and afterload, making it a valuable therapeutic agent for heart failure.[3]

Conclusion

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a valuable synthetic intermediate with significant applications in medicinal chemistry, particularly in the synthesis of the cardiotonic drug Levosimendan. This guide has provided a detailed overview of its synthesis, including a plausible experimental protocol and a logical workflow diagram. While specific characterization data is not widely available, the expected physical and spectroscopic properties have been outlined based on analogous compounds. The biological context has been elucidated through the signaling pathway of its important derivative, Levosimendan. This information should serve as a useful resource for researchers and scientists working with this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a key intermediate in the synthesis of cardiotonic agents such as Levosimendan.[1][2][] This document consolidates available data on its physicochemical properties, synthesis, and biological activity, with a focus on its role as a cardiac troponin effector. Detailed experimental protocols for its synthesis are provided, along with a visualization of its mechanism of action.

Chemical Identity and Physicochemical Properties

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, also known as AMDP3, is a pyridazinone derivative with the CAS number 36725-28-7.[1][4] It has a molecular formula of C₁₁H₁₃N₃O and a molecular weight of approximately 203.24 g/mol .[2] The compound typically appears as a pale yellow to light brown solid.[4]

Structural Information

-

IUPAC Name: 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

-

CAS Number: 36725-28-7

-

Molecular Formula: C₁₁H₁₃N₃O

-

Molecular Weight: 203.24 g/mol

-

Appearance: Pale Yellow to Light Brown Solid[4]

-

Purity: Typically available at >97% purity

Physicochemical Data

A summary of the available physicochemical data for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is presented in Table 1. It is important to note that some of these values are computationally predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Melting Point | 196 °C | Experimental |

| Density | 1.3 ± 0.1 g/cm³ | Computed |

| pKa | Not available | - |

| LogP | -0.75 | Computed |

| Solubility | Not available | - |

Note: Computed values are based on chemical structure and may not reflect experimental results.

Spectral Data

-

Infrared (IR) Spectroscopy: For a derivative, characteristic absorption bands were observed at 1632 cm⁻¹ (C=N) and 3221 cm⁻¹ (N-H).[5][6]

-

¹H Nuclear Magnetic Resonance (¹H-NMR): For a derivative, pyridazinone protons at C₄ and C₅ were observed at 1.72 and 3.73 ppm, respectively.[6]

-

Mass Spectrometry (MS): For a selenadiazolopyridazine derivative, the peak molecular ion was observed at m/z 292.[6]

Synthesis and Experimental Protocols

The synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can be achieved through several reported routes. A common method involves the reaction of a γ-keto acid with hydrazine. The following is a generalized protocol based on the synthesis of related pyridazinone derivatives.

Synthesis of a Pyridazinone Derivative

This protocol describes the synthesis of the related compound 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone from 4-(4-aminophenyl)-4-oxobutanoic acid.[5][6]

Materials:

-

4-(4-aminophenyl)-4-oxobutanoic acid

-

Methyl hydrazine

-

Ethanol

Procedure:

-

A solution of 4-(4-aminophenyl)-4-oxobutanoic acid in ethanol is prepared.

-

Methyl hydrazine is added to the solution.

-

The mixture is refluxed for a specified period.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated, for example, by precipitation and filtration.

-

The crude product is then purified, typically by recrystallization.

A visual representation of a typical synthesis workflow is provided below.

Biological Activity and Mechanism of Action

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is recognized for its activity as a cardiac troponin effector, leading to the activation of cardiac muscle contractions.[1][] It is an analog of Levosimendan, a known positive inotropic agent with vasodilating activity.[1][]

The primary mechanism of action for this class of compounds is the sensitization of cardiac troponin C (cTnC) to calcium. By binding to cTnC, these molecules stabilize the Ca²⁺-bound state of the troponin complex, leading to an enhanced and prolonged interaction between actin and myosin, which results in increased myocardial contractility without a significant increase in intracellular calcium concentration.

Signaling Pathway

The interaction of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one with the cardiac troponin complex can be visualized as part of the broader muscle contraction signaling cascade. The diagram below illustrates this proposed mechanism.

References

- 1. 36725-28-7|6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one|BLD Pharm [bldpharm.com]

- 2. 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one , 97% , 36725-28-7 - CookeChem [cookechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (CAS No. 36725-28-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, with the Chemical Abstracts Service (CAS) number 36725-28-7 , is a pyridazinone derivative recognized as a key intermediate in the synthesis of pharmacologically active compounds, particularly cardiotonic agents.[1] Its core structure is analogous to that of Levosimendan, a known positive inotropic agent, suggesting a similar mechanism of action related to enhancing cardiac muscle contractility.[2] This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, proposed mechanism of action, and relevant experimental data, with a focus on its role as a cardiac troponin effector.

Chemical and Physical Properties

The fundamental properties of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one are summarized in the table below. This compound, also known by synonyms such as AMDP3, presents as a solid and is a crucial building block for more complex molecules.[3]

| Property | Value | Reference |

| CAS Number | 36725-28-7 | |

| Molecular Formula | C₁₁H₁₃N₃O | [2] |

| Molecular Weight | 203.24 g/mol | [2] |

| Appearance | Pale Yellow to Light Brown Solid | Pharmaffiliates |

| Storage | 2-8°C, Refrigerator, under inert atmosphere | Pharmaffiliates |

| Purity | Typically ≥97% |

Synthesis

The synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one and its analogs typically involves the cyclization of a γ-keto acid with a hydrazine derivative. A common precursor is 4-(4-aminophenyl)-4-oxobutanoic acid, which is refluxed with methylhydrazine in a suitable solvent like ethanol to yield the dihydropyridazinone ring structure.[3] One documented synthesis of a related compound, 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one, was achieved in a 58.3% overall yield from benzene and succinic anhydride via Friedel-Crafts acylation, nitration, and subsequent reduction and cyclization with hydrazine hydrate.[4]

Representative Synthetic Workflow

The logical flow for the synthesis of the title compound and its derivatives is outlined below. This workflow represents a generalized pathway based on reported syntheses of similar pyridazinone structures.

Mechanism of Action: Cardiac Troponin Effector

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is described as a cardiac troponin effector, which points to its primary mechanism of action being the sensitization of cardiac troponin C (cTnC) to calcium.[2][3] This mechanism is shared with its analogue, Levosimendan. By binding to cTnC, the compound stabilizes the Ca²⁺-bound conformation of the troponin complex, leading to an enhanced and prolonged interaction between actin and myosin filaments. This results in a positive inotropic effect, i.e., an increase in the force of myocardial contraction, without a significant increase in intracellular calcium concentration or myocardial oxygen demand.

Some pyridazinone derivatives also exhibit inhibitory activity against phosphodiesterase 3 (PDE3), which would increase intracellular cyclic AMP (cAMP) levels, further contributing to the positive inotropic effect and also promoting vasodilation.[5][6]

Signaling Pathway

The proposed signaling pathway, based on the mechanism of analogous calcium sensitizers and PDE3 inhibitors, is depicted below.

Experimental Data

While specific quantitative pharmacological data for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is not widely available in the public domain, data from structurally related dihydropyridazinone derivatives provide valuable insights into the potential activity of this class of compounds.

Inotropic Activity of Dihydropyridazinone Analogs

The following table summarizes the inotropic activity of several dihydropyridazinone derivatives, demonstrating their potency as cardiotonic agents.

| Compound | Inotropic Activity (ED₅₀, IV in dogs) | Reference |

| 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one | 24 µg/kg | [7] |

| Analogous quinolin-2-one derivative | 3.3 µg/kg | [7] |

| Analogous benzazepin-2-one derivative | 5.2 µg/kg | [7] |

| 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one | 6.8 µg/kg | [7] |

| 5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one | 1.5 µg/kg | [5] |

PDE3 Inhibition by Dihydropyridazinone Analogs

The inhibitory activity against phosphodiesterase 3 (PDE3) is a key characteristic of many pyridazinone-based inotropes.

| Compound | PDE3 Inhibition (IC₅₀ or Kᵢ) | Reference |

| 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)-2H-indol-2-one | Kᵢ = 80 nM | [8] |

| 5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one | IC₅₀ = 13 nM | [5] |

| Imazodan | IC₅₀ = 8 µM | [9] |

Experimental Protocols

In Vitro Phosphodiesterase (PDE3) Inhibition Assay

A common method to determine PDE3 inhibitory activity is the fluorescence polarization (FP) assay.

Principle: This assay measures the change in the rotation of a fluorescently labeled cAMP substrate upon hydrolysis by PDE3. Inhibition of PDE3 by a compound prevents this hydrolysis, resulting in a measurable change in fluorescence polarization.[10]

General Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., in DMSO, final concentration ≤1%). Prepare working solutions of recombinant human PDE3 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.

-

Assay Procedure:

-

Add the test compound dilutions, positive control (known PDE3 inhibitor), and negative control (vehicle) to a 384-well microplate.

-

Add the diluted PDE3 enzyme solution to all wells except the blank.

-

Incubate to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorescent cAMP substrate.

-

Incubate for a set period (e.g., 60 minutes) at room temperature, protected from light.

-

Stop the reaction by adding a binding agent that captures the hydrolyzed fluorescent product.

-

-

Measurement: Read the fluorescence polarization on a suitable microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Assessment of Inotropic Activity

The positive inotropic effects of a compound can be assessed using isolated heart preparations.

Principle: The contractility of an isolated, perfused heart (e.g., from a toad or rat) is measured in response to the administration of the test compound.

General Protocol:

-

Preparation: Isolate the heart from an anesthetized animal and mount it on a Langendorff apparatus. Perfuse the heart with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Measurement: Record the heart's contractile force using a force-displacement transducer connected to a data acquisition system.

-

Compound Administration: After a stabilization period, administer increasing concentrations of the test compound into the perfusion solution.

-

Data Analysis: Measure the change in contractile force from baseline at each concentration and compare it to the effects of a standard positive inotrope (e.g., Levosimendan). Construct a dose-response curve to determine the EC₅₀.

Cardiac Troponin Sensitization Assay

Determining the direct effect on the troponin complex can be achieved through various biophysical and biochemical assays.

Principle: These assays measure the binding of the compound to troponin C and the resulting change in the calcium sensitivity of the troponin complex.

General Protocol (e.g., using reconstituted thin filaments in an in vitro motility assay):

-

Reagent Preparation: Purify and reconstitute cardiac thin filaments (actin, tropomyosin, and the troponin complex).

-

Motility Assay:

-

Observe the sliding velocity of fluorescently labeled actin filaments over a bed of myosin motors in the presence of ATP.

-

Perform these measurements at various calcium concentrations to generate a pCa-velocity curve.

-

-

Compound Testing: Repeat the motility assay in the presence of the test compound.

-

Data Analysis: A leftward shift in the pCa-velocity curve in the presence of the compound indicates an increase in calcium sensitivity.[11][12]

Conclusion

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a valuable chemical entity in the field of cardiovascular drug discovery. Its structural similarity to established inotropic agents and its role as a key synthetic intermediate underscore its importance. While detailed pharmacological data for this specific molecule are limited, the extensive research on related dihydropyridazinone derivatives provides a strong foundation for understanding its likely mechanism of action as a calcium sensitizer and potential PDE3 inhibitor. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one , 97% , 36725-28-7 - CookeChem [cookechem.com]

- 3. mdpi.com [mdpi.com]

- 4. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 5. Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sarpublication.com [sarpublication.com]

- 7. Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular structure of the dihydropyridazinone cardiotonic 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)- 2H-indol-2-one, a potent inhibitor of cyclic AMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative with significant potential as a cardiotonic agent. Its mechanism of action is primarily attributed to a dual effect: sensitization of cardiac troponin C (cTnC) to calcium and inhibition of phosphodiesterase 3 (PDE3). This dual mechanism enhances myocardial contractility and promotes vasodilation, offering a promising therapeutic strategy for heart failure. This technical guide delineates the core mechanisms of action, supported by data from analogous compounds and general experimental protocols relevant to its pharmacological assessment.

Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one belongs to a class of pyridazinone compounds that have been investigated for their cardiotonic properties. It is recognized as an analogue of Levosimendan, a clinically used drug for the treatment of acute decompensated heart failure.[1][2] The primary therapeutic benefit of this class of compounds lies in their ability to increase the force of myocardial contraction (positive inotropy) and relax blood vessels (vasodilation), thereby improving cardiac output without significantly increasing myocardial oxygen demand.

Core Mechanisms of Action

The cardiotonic effects of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one are understood to be mediated by two primary, synergistic mechanisms:

-

Calcium Sensitization of Cardiac Troponin C (cTnC): The compound is believed to act as a cardiac troponin effector, enhancing the sensitivity of the contractile machinery to calcium.[1][]

-

Inhibition of Phosphodiesterase 3 (PDE3): Like other pyridazinone derivatives with cardiotonic effects, it is proposed to inhibit the PDE3 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Calcium Sensitization Pathway

The fundamental process of cardiac muscle contraction is initiated by the binding of calcium to cTnC. Calcium sensitizers, such as the pyridazinone class of compounds, do not increase the intracellular calcium concentration but rather enhance the response of the myofilaments to existing calcium levels.

The proposed signaling pathway for calcium sensitization by 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, based on its analogy to Levosimendan, is as follows:

-

Binding to cTnC: The compound binds to the N-terminal domain of cTnC in a calcium-dependent manner.

-

Conformational Change: This binding stabilizes the Ca²⁺-bound conformation of cTnC.

-

Enhanced Troponin C - Troponin I Interaction: The stabilized conformation of cTnC enhances its interaction with cardiac troponin I (cTnI).

-

Tropomyosin Shift: This leads to a more pronounced movement of tropomyosin, exposing more myosin-binding sites on the actin filament.

-

Increased Cross-Bridge Formation: The increased availability of myosin-binding sites facilitates a greater number of actin-myosin cross-bridges.

-

Augmented Myocardial Contraction: The net result is an increase in the force of myocardial contraction for a given concentration of intracellular calcium.

Caption: Signaling pathway of calcium sensitization by 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

Phosphodiesterase 3 (PDE3) Inhibition Pathway

PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac cells. Inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA).

The signaling cascade resulting from PDE3 inhibition is as follows:

-

PDE3 Inhibition: The compound inhibits the activity of the PDE3 enzyme.

-

Increased cAMP Levels: This leads to an increase in the intracellular concentration of cAMP.

-

PKA Activation: Elevated cAMP levels activate protein kinase A (PKA).

-

Phosphorylation of Calcium Channels: PKA phosphorylates L-type calcium channels, increasing calcium influx into the cell.

-

Phosphorylation of Myofilament Proteins: PKA also phosphorylates proteins of the myofilaments, contributing to the inotropic effect.

-

Positive Inotropic Effect: The increased calcium influx and phosphorylation of contractile proteins enhance the force of myocardial contraction.

-

Vasodilation: In vascular smooth muscle cells, increased cAMP levels also lead to relaxation, resulting in vasodilation.

Caption: Signaling pathway of PDE3 inhibition by 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

Quantitative Data

Table 1: Pharmacological Data for Levosimendan (Analogue)

| Parameter | Value | Target | Assay Condition |

| PDE3 Inhibition (IC₅₀) | ~ 0.1 - 1.0 µM | Human cardiac PDE3 | In vitro enzyme assay |

| cTnC Calcium Sensitization | pCa₅₀ shift of ~0.1-0.3 | Porcine cardiac myofibrils | Skinned fiber assay |

Note: These values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the mechanism of action of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

PDE3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the PDE3 enzyme.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human PDE3 is used as the enzyme source.

-

³H-cAMP is used as the substrate.

-

-

Assay Procedure:

-

The assay is performed in a multi-well plate format.

-

A reaction mixture containing assay buffer, PDE3 enzyme, and varying concentrations of the test compound is prepared.

-

The reaction is initiated by the addition of ³H-cAMP.

-

The mixture is incubated at 30°C for a specified period.

-

The reaction is terminated by the addition of a stop solution.

-

The product of the reaction, ³H-AMP, is separated from the unreacted ³H-cAMP using anion-exchange resin.

-

The amount of ³H-AMP is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of PDE3 inhibition is calculated for each concentration of the test compound.

-

The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Caption: Experimental workflow for the phosphodiesterase 3 (PDE3) inhibition assay.

Cardiac Troponin C Calcium Sensitization Assay (Skinned Fiber Assay)

Objective: To assess the effect of the compound on the calcium sensitivity of the cardiac myofilaments.

Methodology:

-

Preparation of Skinned Cardiac Muscle Fibers:

-

Small bundles of cardiac muscle fibers are dissected from a suitable animal model (e.g., rat or porcine ventricle).

-

The sarcolemma is chemically "skinned" (permeabilized) using a detergent (e.g., Triton X-100) to allow direct access of the experimental solutions to the myofilaments.

-

-

Experimental Setup:

-

The skinned fiber is mounted between a force transducer and a motor.

-

The fiber is bathed in a series of solutions with precisely controlled free calcium concentrations (pCa solutions).

-

-

Measurement of Force-pCa Relationship:

-

The isometric force generated by the fiber is measured at each pCa.

-

A force-pCa curve is generated by plotting the normalized force against the pCa.

-

The experiment is repeated in the presence of various concentrations of the test compound.

-

-

Data Analysis:

-

The pCa₅₀ (the pCa at which 50% of the maximal force is generated) is determined for both the control and compound-treated fibers.

-

A leftward shift in the force-pCa curve and a decrease in the pCa₅₀ value in the presence of the compound indicate an increase in calcium sensitivity.

-

Caption: Experimental workflow for the cardiac troponin C calcium sensitization (skinned fiber) assay.

Isolated Perfused Heart (Langendorff) Assay

Objective: To evaluate the effect of the compound on the contractility and hemodynamics of an intact heart ex vivo.

Methodology:

-

Heart Isolation and Perfusion:

-

The heart is rapidly excised from an anesthetized animal (e.g., rat or guinea pig) and mounted on a Langendorff apparatus.

-

The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

-

-

Measurement of Cardiac Function:

-

A fluid-filled balloon is inserted into the left ventricle to measure isovolumic contractile function.

-

Key parameters measured include:

-

Left Ventricular Developed Pressure (LVDP)

-

Heart Rate (HR)

-

Coronary Flow (CF)

-

Rate of pressure development (+dP/dt)

-

Rate of pressure decay (-dP/dt)

-

-

-

Drug Administration:

-

After a stabilization period, the test compound is infused into the perfusion medium at various concentrations.

-

-

Data Analysis:

-

The changes in the measured cardiac parameters in response to the compound are recorded and analyzed to determine its inotropic and chronotropic effects.

-

Conclusion

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a promising cardiotonic agent with a dual mechanism of action involving calcium sensitization of cardiac troponin C and inhibition of phosphodiesterase 3. This combination of effects leads to enhanced myocardial contractility and vasodilation, making it a potential therapeutic candidate for the management of heart failure. Further preclinical and clinical studies are warranted to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and similar compounds.

References

The Multifaceted Biological Activities of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one core structure represents a versatile scaffold in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. These compounds have garnered significant interest for their potential therapeutic applications, ranging from antimicrobial and anticancer to anti-inflammatory and cardiotonic effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of molecules, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one Derivatives

The foundational step for creating derivatives of this class often begins with the synthesis of the core pyridazinone structure. A common synthetic route involves the reaction of a γ-keto acid with a hydrazine derivative. For instance, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone can be synthesized in high yields by refluxing 4-(4-aminophenyl)-4-oxobutanoic acid with methyl hydrazine in boiling ethanol.[1] This core molecule then serves as a synthon for the generation of a diverse library of derivatives through modifications at various positions, typically at the amino group on the phenyl ring.

Biological Activities and Quantitative Data

Derivatives of the 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one scaffold have been investigated for several key biological activities. The following sections summarize the available quantitative data for these activities.

Antimicrobial Activity

A number of derivatives of the closely related 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone have been synthesized and evaluated for their antimicrobial properties. The data, presented in Table 1, showcases the minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Salmonella typhi (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| Schiff base 8b | >500 | >500 | 250 | >500 | >500 | >500 | [1] |

| Schiff base 8c | 250 | 250 | >500 | >500 | >500 | >500 | [1] |

| Schiff base 8d | >500 | >500 | 250 | 250 | >500 | >500 | [1] |

| Schiff base 8e | 250 | 250 | 250 | >500 | >500 | >500 | [1] |

| Schiff base 8g | 250 | >500 | >500 | >500 | >500 | >500 | [1] |

| Schiff base 8i | 250 | 250 | 250 | >500 | >500 | >500 | [1] |

| Thiadiazole 9b | >500 | >500 | 250 | >500 | >500 | >500 | [1] |

| Amoxicillin | 12.5 | 12.5 | 12.5 | 25 | - | - | [1] |

| Ketoconazole | - | - | - | - | 25 | 25 | [1] |

Note: Data is for derivatives of the closely related 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone.

Cytotoxic (Anticancer) Activity

The cytotoxic potential of these derivatives has been explored, suggesting their potential as anticancer agents. Table 2 presents the in vitro cytotoxicity data for several derivatives against brine shrimp, a common preliminary screening model.

Table 2: In Vitro Cytotoxicity of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives

| Compound ID | Brine Shrimp Lethality Bioassay (IC50, µg/mL) | Reference |

| Selenadiazole 4 | 15.6 | [1] |

| Thiadiazole 5 | 19.8 | [1] |

| Schiff base 8a | 25.4 | [1] |

| Schiff base 8b | 18.7 | [1] |

| Schiff base 8c | 21.3 | [1] |

| Schiff base 8d | 23.1 | [1] |

| Schiff base 8e | 17.5 | [1] |

| Schiff base 8f | 26.8 | [1] |

| Schiff base 8g | 20.9 | [1] |

| Schiff base 8h | 28.2 | [1] |

| Schiff base 8i | 16.9 | [1] |

| Thiadiazole 9a | 30.5 | [1] |

| Thiadiazole 9b | 24.6 | [1] |

| Thiadiazole 9c | 29.1 | [1] |

| Thiadiazole 9d | 22.4 | [1] |

Note: Data is for derivatives of the closely related 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone.

Anti-inflammatory Activity

Table 3: Anti-inflammatory Activity of Various Pyridazinone Derivatives

| Compound Type | Target | IC50 (µM) | Reference |

| Pyridazinone Derivative | COX-2 | 0.26 | [2] |

| Pyridazinone Derivative | COX-2 | 0.18 | [2] |

| Pyridazinone Derivative | COX-2 | 1.15 | [2] |

| Celecoxib (Reference) | COX-2 | 0.35 | [2] |

Cardiotonic Activity

The core structure of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is recognized as a key intermediate in the synthesis of various cardiotonic agents.[3] It is an analogue of Levosimendan, a known positive inotropic agent with vasodilating activity that acts as a cardiac troponin effecter, leading to the activation of cardiac muscle contractions.[][5] While specific EC50 values for novel derivatives were not found in the reviewed literature, the introduction of a methyl substituent at the 5-position of a related series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones resulted in the most potent compound of that series.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method is used for the preliminary screening of antimicrobial activity.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

-

Plating: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 72 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination (Liquid Dilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the microtiter plate at 37°C for 24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Screening (Brine Shrimp Lethality Bioassay)

A simple, rapid, and inexpensive preliminary assay for cytotoxicity.

-

Hatching of Shrimp: Hatch brine shrimp eggs in artificial seawater under constant aeration for 48 hours.

-

Assay Setup: Prepare various concentrations of the test compounds in vials containing artificial seawater. Add a specific number of nauplii (larvae) to each vial.

-

Incubation: Incubate the vials for 24 hours under illumination.

-

Data Collection: Count the number of surviving nauplii in each vial.

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the IC50 value (the concentration that kills 50% of the nauplii).[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Understanding the logical flow of experiments and the biological pathways involved is critical for drug development. The following diagrams, generated using Graphviz, illustrate key processes.

Caption: Workflow for Antimicrobial Activity Assessment.

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

References

- 1. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one , 97% , 36725-28-7 - CookeChem [cookechem.com]

- 6. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro studies of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one, a notable pyridazinone derivative with significant potential in cardiovascular research. This document synthesizes available data on its mechanism of action, experimental protocols, and quantitative findings. The primary focus is on its role as a cardiotonic agent, acting through the sensitization of cardiac myofilaments to calcium, a mechanism attributed to its interaction with cardiac troponin. Additionally, potential vasodilatory effects, a common characteristic of this chemical class, are explored. This guide aims to serve as a foundational resource for researchers engaged in the study and development of novel cardiac therapies.

Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one, also referred to as AMDP3, is a pyridazinone derivative recognized for its positive inotropic effects on cardiac muscle.[] Structurally analogous to Levosimendan, a clinically used calcium sensitizer, this compound is a subject of interest for the development of new treatments for heart failure.[][2] The core of its therapeutic potential lies in its ability to enhance cardiac contractility without significantly increasing intracellular calcium concentrations, thereby reducing the risk of arrhythmias associated with traditional inotropes. The 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a vital structural component in numerous cardioactive derivatives.[3] This guide focuses on the in vitro evaluation of the parent compound, providing a detailed examination of its pharmacological profile.

Mechanism of Action

The primary mechanism of action for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one is its function as a cardiac troponin effector .[][2] By binding to cardiac troponin C (cTnC), it stabilizes the calcium-bound conformation of the troponin complex. This action increases the sensitivity of the myofilaments to calcium, leading to a more forceful contraction for a given concentration of intracellular calcium. This "calcium sensitization" is a key characteristic of this class of cardiotonic agents, distinguishing them from agents that increase intracellular calcium levels.

A secondary, and less definitively characterized, mechanism for pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3. Inhibition of PDE3 in cardiac muscle leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which can also contribute to a positive inotropic effect. In vascular smooth muscle, PDE inhibition can lead to vasodilation. While many pyridazinone derivatives are known PDE inhibitors, specific quantitative data for the parent compound 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one is not extensively available in the public domain.[4]

Quantitative Data

While specific quantitative in vitro data for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one is limited in publicly accessible literature, the following tables summarize the known information and provide context with data from related derivatives.

Table 1: In Vitro Positive Inotropic and Vasodilatory Activity

| Compound | Assay | Endpoint | Result | Citation |

| 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one | Data not available | EC50 for positive inotropic effect | Not reported | |

| Derivative: 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | Hemodynamic activity in anesthetized cat | ED50 for dLVP/dt(max) | 0.02 µmol/kg | [4] |

| Derivative: 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | Hemodynamic activity in anesthetized cat | ED15 for 15% fall in perfusion pressure | 0.01 µmol/kg | [4] |

| Various Pyridazinone Derivatives | Vasorelaxant activity in isolated rat thoracic aorta | EC50 | 0.0025–2.9480 µM | [5] |

Table 2: In Vitro Phosphodiesterase (PDE) Inhibition

| Compound | Enzyme Target | Endpoint | Result | Citation |

| 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one | PDE3 | IC50 | Not reported | |

| Derivative: 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE III (from cat heart) | IC50 | 0.07 µM | [4] |

Experimental Protocols

Detailed experimental protocols for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one are not widely published. The following are generalized protocols based on standard methods for evaluating similar cardiotonic agents.

In Vitro Cardiac Contractility Assay

This assay is designed to measure the direct effect of the compound on the contractility of isolated cardiac muscle tissue.

-

Tissue Preparation: Isolated papillary muscles or trabeculae from a suitable animal model (e.g., rat, guinea pig) are dissected and mounted in an organ bath. The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at a constant temperature (e.g., 37°C).

-

Experimental Setup: One end of the muscle is attached to a fixed hook, and the other end is connected to a force transducer to measure isometric contraction. The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).

-

Procedure: After an equilibration period, baseline contractile force is recorded. The compound is then added to the bath in a cumulative concentration-response manner. The force of contraction is recorded at each concentration.

-

Data Analysis: The increase in contractile force is expressed as a percentage of the baseline. An EC50 value, the concentration that produces 50% of the maximal response, is calculated.

In Vitro Vasorelaxant Activity Assay

This assay assesses the compound's ability to relax pre-constricted arterial rings.

-

Tissue Preparation: Thoracic aortic rings from a suitable animal model (e.g., rat) are dissected and mounted in an organ bath containing a physiological salt solution.

-

Experimental Setup: The aortic rings are mounted between two hooks, one fixed and the other connected to a force transducer to measure isometric tension.

-

Procedure: After an equilibration period, the aortic rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or KCl). Once a stable contraction is achieved, the compound is added in a cumulative concentration-response manner.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. An EC50 value is calculated.[5]

Cardiac Troponin C Binding Assay

This assay determines the binding affinity of the compound to cardiac troponin C.

-

Protein and Ligand Preparation: Recombinant human cardiac troponin C is purified. The compound is dissolved in a suitable buffer.

-

Assay Method: A variety of biophysical techniques can be used, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy. For example, in a fluorescence-based assay, a fluorescent probe is attached to cTnC. The binding of the compound to cTnC can cause a change in the fluorescence signal.

-

Procedure: The compound is titrated into a solution containing the fluorescently labeled cTnC. The change in fluorescence is measured at each concentration.

-

Data Analysis: The binding affinity (Kd) is determined by fitting the titration data to a suitable binding model.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of specific PDE isoforms.

-

Enzyme and Substrate: Purified recombinant PDE enzymes (e.g., PDE3) are used. The substrate is typically radiolabeled cAMP or cGMP.

-

Procedure: The compound is incubated with the PDE enzyme and the radiolabeled substrate. The reaction is stopped, and the product is separated from the substrate.

-

Data Analysis: The amount of product formed is quantified using a scintillation counter. The percentage of inhibition at each compound concentration is calculated, and an IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for the in vitro evaluation of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one.

Caption: Calcium sensitization pathway of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one.

References

- 2. 6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile Shows Antihypertensive and Vasorelaxant Action via Calcium Channel Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one Remains Elusive in Public Domain

A comprehensive search for detailed spectroscopic data (NMR, IR, MS) of the pyridazinone derivative, 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, has revealed a significant gap in publicly available scientific literature and databases. Despite being a known intermediate in the synthesis of pharmaceuticals like Levosimendan, a detailed public repository of its spectral characterization is not readily accessible.

This technical guide was intended to provide researchers, scientists, and drug development professionals with an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. However, the foundational spectral data required for such a guide—including specific chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and mass-to-charge ratios with fragmentation patterns (MS)—could not be located through extensive searches of scientific journals, chemical databases, and supplier technical sheets.

While numerous chemical suppliers list 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (CAS No. 36725-28-7) in their catalogs, and some allude to the availability of quality control data, the actual spectra or detailed data points are not published for public consumption. Scientific literature that discusses this molecule primarily focuses on its crystallographic properties or its role within synthetic pathways, without detailing its comprehensive spectroscopic characterization.

The inability to access this primary data prevents the creation of the requested detailed tables, experimental protocols, and visualizations of its spectroscopic properties.

General Methodologies for Spectroscopic Analysis

While the specific data for the target compound is unavailable, the following sections outline the general experimental protocols and the type of data that would be expected from a thorough spectroscopic analysis of a compound like 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A sample of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one would be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would typically be performed to aid in the complete assignment of proton and carbon signals.

Expected Data Presentation: The ¹H NMR data would be presented in a table detailing the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), the coupling constant (J) in Hertz (Hz), and the integration (number of protons). The ¹³C NMR data would be tabulated with the chemical shift (δ) in ppm and the assignment to the specific carbon atom in the molecule.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Expected Data Presentation: The key absorption bands would be listed in a table, with the vibrational frequency given in wavenumbers (cm⁻¹) and the corresponding functional group assignment (e.g., N-H stretch, C=O stretch, C=C stretch, C-N stretch).

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). A common ionization technique for this type of molecule would be Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

Expected Data Presentation: The mass spectrometry data would be summarized by listing the mass-to-charge ratio (m/z) of the significant ions observed, including the molecular ion ([M]⁺ or [M+H]⁺), and their relative intensities. A proposed fragmentation pattern would typically be included.

Visualizing Spectroscopic Workflows

To illustrate the general process of spectroscopic analysis, the following diagrams are provided.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: A conceptual representation of a mass spectrometry fragmentation pathway.

"Solubility of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one in different solvents"

A Technical Guide to the Solubility Determination of Pyridazinone Derivatives: A Case Study

Disclaimer: Extensive research did not yield publicly available solubility data for the specific compound 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. This guide, therefore, presents a detailed analysis of a structurally similar compound, 6-phenyl-pyridazin-3(2H)-one (PPD), to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and data presentation relevant to the solubility of this class of compounds. The experimental protocols and data herein serve as a template for the investigation of the target compound.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy. For pyridazinone derivatives, a class of compounds with diverse pharmacological activities, understanding their solubility in various solvent systems is paramount for formulation development, purification processes, and ensuring optimal drug delivery. This technical guide outlines the experimental procedures for determining the solubility of pyridazinone compounds and provides a framework for the systematic presentation of solubility data.

Data Presentation: Solubility of 6-phenyl-pyridazin-3(2H)-one (PPD)

The following table summarizes the mole fraction solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one (PPD) in various pharmaceutical solvents at different temperatures, as determined by an isothermal shake-flask method.[1] This data illustrates the significant impact of both solvent choice and temperature on the solubility of this pyridazinone derivative.

Table 1: Mole Fraction Solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at T = 298.2 K to 318.2 K and p = 0.1 MPa. [1]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.08 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 2.89 x 10⁻³ | 3.45 x 10⁻³ | 4.12 x 10⁻³ | 4.89 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 4.98 x 10⁻³ | 5.81 x 10⁻³ | 6.78 x 10⁻³ | 7.52 x 10⁻³ | 8.22 x 10⁻³ |

| Isopropyl Alcohol (IPA) | 8.11 x 10⁻³ | 9.45 x 10⁻³ | 1.10 x 10⁻² | 1.27 x 10⁻² | 1.44 x 10⁻² |

| 1-Butanol | 1.15 x 10⁻² | 1.35 x 10⁻² | 1.58 x 10⁻² | 1.84 x 10⁻² | 2.11 x 10⁻² |

| 2-Butanol | 1.19 x 10⁻² | 1.40 x 10⁻² | 1.65 x 10⁻² | 1.91 x 10⁻² | 2.18 x 10⁻² |

| Ethylene Glycol (EG) | 6.89 x 10⁻³ | 8.15 x 10⁻³ | 9.61 x 10⁻³ | 1.12 x 10⁻² | 1.27 x 10⁻² |

| Propylene Glycol (PG) | 8.31 x 10⁻³ | 9.82 x 10⁻³ | 1.16 x 10⁻² | 1.34 x 10⁻² | 1.50 x 10⁻² |

| Polyethylene Glycol-400 (PEG-400) | 2.15 x 10⁻¹ | 2.58 x 10⁻¹ | 3.09 x 10⁻¹ | 3.61 x 10⁻¹ | 4.12 x 10⁻¹ |

| Ethyl Acetate (EA) | 4.15 x 10⁻² | 5.01 x 10⁻² | 6.02 x 10⁻² | 7.15 x 10⁻² | 8.81 x 10⁻² |

| Dimethyl Sulfoxide (DMSO) | 2.45 x 10⁻¹ | 2.98 x 10⁻¹ | 3.61 x 10⁻¹ | 4.25 x 10⁻¹ | 4.67 x 10⁻¹ |

| Transcutol® | 1.82 x 10⁻¹ | 2.21 x 10⁻¹ | 2.67 x 10⁻¹ | 3.12 x 10⁻¹ | 3.46 x 10⁻¹ |

Note: The solubility of PPD was observed to increase with a rise in temperature across all tested solvents, indicating an endothermic dissolution process.[1]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and solubility determination of 6-phenyl-pyridazin-3(2H)-one (PPD), which can be adapted for the study of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

Synthesis of 6-phenyl-pyridazin-3(2H)-one (PPD)

A common synthetic route for pyridazinone derivatives involves the cyclocondensation of a γ-keto acid with a hydrazine derivative. For PPD, this would typically involve the reaction of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.

Solubility Determination: Isothermal Shake-Flask Method

The solubility of PPD was determined using a well-established isothermal shake-flask method.[1]

Apparatus:

-

Orbital shaking incubator

-

Analytical balance

-

UV-Vis spectrophotometer

-

Centrifuge

-

Thermostatically controlled water bath

Procedure:

-

Sample Preparation: An excess amount of the pyridazinone derivative is added to a known volume of the selected solvent in sealed glass vials.

-

Equilibration: The vials are placed in an orbital shaking incubator and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are centrifuged to separate the undissolved solid from the saturated solution.

-

Sample Analysis: An aliquot of the clear supernatant is carefully withdrawn, diluted with a suitable solvent if necessary, and the concentration of the dissolved pyridazinone derivative is determined using a UV-Vis spectrophotometer at a predetermined wavelength of maximum absorbance.

-

Data Calculation: The mole fraction solubility (x_e) is calculated from the experimental concentration data.

Solid-State Characterization

To ensure that the solid in equilibrium with the saturated solution is the same form as the starting material, solid-state characterization techniques are employed.

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and enthalpy of fusion of the solid residue, confirming its identity and purity.

-

Powder X-ray Diffraction (PXRD): Employed to identify the crystalline form of the solid residue and to check for any polymorphic transformations or solvate formation during the solubility experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

References

The Pyridazinone Core: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features and synthetic tractability have allowed for the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the pyridazinone core, focusing on its role in the development of novel therapeutic agents. We will delve into the quantitative structure-activity relationships, detailed experimental protocols for synthesis and evaluation, and the key signaling pathways modulated by this versatile scaffold.

Quantitative Biological Data of Pyridazinone Derivatives

The therapeutic potential of pyridazinone derivatives is underscored by their potent and varied biological activities. The following tables summarize the quantitative data for representative pyridazinone compounds across different biological targets, facilitating a comparative analysis of their efficacy.

Table 1: Pyridazinone Derivatives as Anticancer Agents (VEGFR-2 Inhibitors)

| Compound | Target Cancer Cell Line | IC50 / GI50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |

| Pyridine-derived compound 10 | HepG2 | 4.25 | 0.12 | [2] |

| Pyridine-derived compound 10 | MCF-7 | 6.08 | 0.12 | [2] |

| Pyridine-derived compound 8 | HepG2 | 4.34 | 0.13 | [2] |

| Pyridine-derived compound 9 | HepG2 | 4.68 | 0.13 | [2] |

| Pyridazinone-diarylurea 10l | A549/ATCC | 1.66 - 100 (GI50) | - | [3] |

| Pyridazinone-diarylurea 17a | - | - | Potent Inhibition | [3] |

| Pyridazinoquinazoline derivative 6 | HEPG-2 | - | High in vitro and in vivo activity | [4] |

Table 2: Pyridazinone Derivatives as Anti-inflammatory Agents (COX-2 Inhibitors)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

| Pyridazine derivative 4c | - | 0.26 | - | [5] |

| Pyridazine derivative 6b | - | 0.18 | 6.33 | [5] |

| Pyrazole-pyridazine hybrid 5f | - | 1.50 | 9.56 | [6] |

| Pyrazole-pyridazine hybrid 6f | - | 1.15 | 8.31 | [6] |

| Pyridazinone derivative 5a | - | 0.77 | 16.70 | [7] |

| Pyridazinone derivative 5f | - | 1.89 | 13.38 | [7] |

| Pyridazine derivative 9a | - | 0.0155 | 21.29 | [8] |

| Pyridazine derivative 16b | - | 0.0169 | 18.63 | [8] |

Table 3: Pyridazinone Derivatives as Cardiovascular Agents (Phosphodiesterase Inhibitors)

| Compound | Target PDE | IC50 (nM) | Reference |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | 251 | [9] |

| Pyrazolopyrimidopyridazinone 5r | PDE5 | 8.3 | [10] |

| Biphenyl Pyridazinone Derivative | PDE4 | Picomolar range | [11] |

| Dihydropyridazinone derivative | PDE-IIIB | 0.19 | [12] |

| Dihydropyridazinone derivative | PDE-3A | 1.3 | [12] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental strategies is crucial for understanding the development and mechanism of action of pyridazinone-based drugs. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridazinone derivatives and a typical drug discovery workflow.

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of pyridazinone derivatives, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of a Representative Pyridazinone Derivative

Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone:

-

Reaction Setup: A mixture of 4-oxo-4-phenylbutanoic acid (10.0 g, 56.1 mmol) and hydrazine hydrate (3.1 mL, 61.7 mmol) in ethanol (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold ethanol and then recrystallized from ethanol to afford the pure 6-phenyl-4,5-dihydro-3(2H)-pyridazinone as a white solid. The structure and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the IC50 value of a pyridazinone derivative against the VEGFR-2 kinase.[13][14]

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test pyridazinone compound, and a detection reagent (e.g., Kinase-Glo™).

-

Assay Preparation: The test pyridazinone compound is serially diluted in DMSO and then further diluted in the kinase assay buffer.

-

Reaction Mixture: In a 96-well plate, the recombinant VEGFR-2 kinase, the kinase substrate, and the diluted test compound are combined in the kinase assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 25-50 µL.

-

Incubation: The plate is incubated at 30°C for a specified period, typically 30-60 minutes.

-

Detection: After incubation, the detection reagent is added to each well to measure the amount of ATP remaining. The luminescence is read using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of pyridazinone derivatives.[15][16]

-

Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.

-

Compound Administration: The test pyridazinone compound is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro PDE4B Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of pyridazinone compounds against the PDE4B enzyme.[9][17]

-

Reagents and Materials: Recombinant human PDE4B enzyme, cAMP, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), PDE assay buffer, and a binding agent that specifically binds to the linearized substrate.

-

Assay Principle: This is often a fluorescence polarization (FP) based assay. The small, fluorescently labeled cAMP rotates rapidly in solution, resulting in low FP. When PDE4B hydrolyzes the cAMP, the resulting linear monophosphate binds to a larger binding agent, leading to slower rotation and a higher FP signal.

-

Assay Procedure:

-

The test pyridazinone compound is serially diluted.

-

In a microplate, the PDE4B enzyme is pre-incubated with the test compound.

-

The enzymatic reaction is initiated by adding the fluorescently labeled cAMP substrate.

-

The reaction is incubated at 37°C for a specific duration.

-

The binding agent is added to stop the reaction and allow for the binding to the hydrolyzed substrate.

-

The fluorescence polarization is measured using a suitable plate reader.

-

-